Triflusal-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triflusal-13C6 is a compound that is isotopically labeled with carbon-13. It is a derivative of Triflusal, a well-known platelet aggregation inhibitor. The labeling with carbon-13 makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.

Mechanism of Action

Target of Action

Triflusal-13C6, a derivative of salicylic acid, primarily targets cycloxygenase-1 (COX-1) in platelets . COX-1 plays a crucial role in the production of thromboxane, a compound that promotes platelet aggregation and vasoconstriction .

Mode of Action

This compound interacts with its target, COX-1, by irreversibly inhibiting it . This inhibition prevents the formation of thromboxane-B2 in platelets .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It inhibits the synthesis of thromboxane, thereby preventing platelet aggregation . Additionally, this compound spares the arachidonic acid metabolic pathway in endothelial cells, leading to the production of nitric oxide and an increase in the concentration of cyclic nucleotides . These changes result in the expansion of peripheral blood vessels .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its bioavailability. After oral administration, this compound is rapidly hydrolyzed to its principal metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) . The elimination of this compound is primarily renal, with more than 60% of the parent compound excreted in the urine within 48 hours of administration .

Result of Action

The action of this compound leads to molecular and cellular effects that contribute to its therapeutic efficacy. It inhibits platelet aggregation, which is crucial in preventing thromboembolic disorders . Moreover, this compound has been shown to protect cerebral tissue due to its inhibition of lipid peroxidation resulting from anoxia-reoxygenation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, health status, and concomitant medications can also influence the action and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Triflusal-13C6, like its parent compound Triflusal, is known to interact with various enzymes and proteins within the body . It primarily acts as a platelet aggregation inhibitor, preventing the formation of blood clots . This is achieved through its interaction with the enzyme cyclooxygenase (COX), where it inhibits the synthesis of thromboxane A2, a potent promoter of platelet aggregation .

Cellular Effects

The effects of this compound at the cellular level are largely due to its role as a platelet aggregation inhibitor . By inhibiting the aggregation of platelets, this compound can influence various cellular processes. For instance, it can affect cell signaling pathways related to inflammation and coagulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level . As a COX-1 inhibitor, this compound prevents the synthesis of thromboxane A2, thereby inhibiting platelet aggregation . Additionally, this compound is known to inhibit the activation of nuclear factor k-B, which in turn regulates the expression of the mRNA of the vascular cell adhesion molecule-1 needed for platelet aggregation .

Temporal Effects in Laboratory Settings

It is known that this compound is absorbed primarily in the small intestines and its bioavailability in humans ranges from 83% to 100%

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . In a study involving rats, a correlation between the effect of Triflusal, the number of microthrombi, and the size of the infarcted area was demonstrated . The pathogenetic role of the microthrombi in the evolution of cerebral infarction as well as the effect of Triflusal in different dosages on the number of microthrombi could be clearly assessed by quantitative morphometry .

Metabolic Pathways

It is known that this compound, like Triflusal, is metabolized in the liver, forming its main metabolite 2-hydroxy-4-trifluoro-methylbenzoic acid (HTB)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triflusal-13C6 involves the incorporation of carbon-13 into the molecular structure of Triflusal. This is typically achieved through the use of carbon-13 labeled reagents in the synthesis process. The reaction conditions often involve standard organic synthesis techniques such as esterification and acylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled reagents and stringent quality control measures to ensure the isotopic purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Triflusal-13C6 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids.

Reduction: This can result in the formation of alcohols.

Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like thionyl chloride and alkylating agents such as methyl iodide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Triflusal-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used in studies involving reaction mechanisms and metabolic pathways.

Biology: Employed in tracing metabolic processes in cells and organisms.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Comparison with Similar Compounds

Similar Compounds

Triflusal: The parent compound, which is not isotopically labeled.

Triflusal-d3: Another isotopically labeled variant, but with deuterium instead of carbon-13.

Uniqueness

Triflusal-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This isotopic labeling allows for more precise tracking and analysis of the compound in various biological and chemical processes.

Biological Activity

Triflusal-13C6, a stable isotopic variant of triflusal, is a compound with notable antithrombotic properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Triflusal

Triflusal is chemically related to acetylsalicylic acid (aspirin) and is primarily used for the prevention of thromboembolic disorders such as stroke and myocardial infarction. Its mechanism involves the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, leading to decreased thromboxane-B2 production, which is crucial for platelet aggregation .

Triflusal exhibits several biological activities through various mechanisms:

- Antithrombotic Effects : By inhibiting COX-1, triflusal reduces thromboxane synthesis, thereby preventing platelet aggregation.

- Nitric Oxide Production : It promotes nitric oxide synthesis, which acts as a vasodilator, enhancing blood flow and reducing vascular resistance .

- Anti-inflammatory Properties : Triflusal also inhibits nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses, which may contribute to its protective effects on cerebral tissues during ischemic events .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, metabolism, and elimination:

- Absorption : Triflusal is well absorbed in the small intestine with a bioavailability ranging from 83% to 100% .

- Metabolism : It undergoes hepatic deacetylation to form its main metabolite, 2-OH-4-trifluoromethyl benzoic acid (HTB), which retains significant antiplatelet activity. The half-life of triflusal is approximately 0.5 hours, while HTB has a much longer half-life of about 34.3 hours .

- Elimination : Primarily renal clearance accounts for the elimination of both triflusal and its metabolites from the body .

Table 1: Biological Activities of Triflusal and this compound

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of triflusal compared to traditional antiplatelet agents like aspirin:

- Efficacy in Stroke Prevention : A clinical study demonstrated that patients treated with triflusal had a lower incidence of recurrent strokes compared to those on aspirin therapy. This suggests a potentially superior safety profile regarding systemic hemorrhages .

- Comparative Safety Profile : Research indicates that triflusal may present fewer gastrointestinal side effects than aspirin due to its unique metabolic pathway that spares endothelial cells from damage associated with COX inhibition .

- Neuroprotective Effects : In vitro studies have shown that triflusal can protect neuronal cells from oxidative stress during ischemia-reperfusion injury by inhibiting lipid peroxidation processes .

Properties

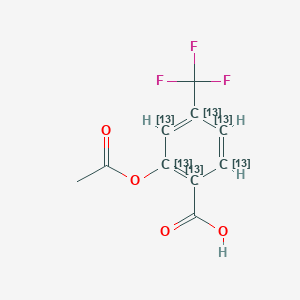

IUPAC Name |

2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i2+1,3+1,4+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWVZGDJPAKBDE-BOCFXHSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.